11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
This compound features a complex tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene) with an 11-oxo group and a sulfonamide substituent at position 4. The N-[2-(thiophen-3-yl)ethyl] side chain introduces a sulfur-containing heterocyclic moiety, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
11-oxo-N-(2-thiophen-3-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-16-2-1-13-9-15(10-14-4-7-19(16)17(13)14)24(21,22)18-6-3-12-5-8-23-11-12/h5,8-11,18H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDRCXFOUSFQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including the formation of the tricyclic core, the introduction of the thiophene ring, and the addition of the sulfonamide group. Common synthetic methods include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Thiophene Introduction: Incorporation of the thiophene ring via cross-coupling reactions such as Suzuki-Miyaura coupling.
Sulfonamide Addition: Introduction of the sulfonamide group through sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions involving the thiophene ring or the tricyclic core.
Reduction: Reduction of the sulfonamide group to form corresponding amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the thiophene ring or the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (OLEDs) due to the presence of the thiophene ring.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Several compounds share the 1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene core but differ in substituents, leading to distinct physicochemical and biological properties:
*Estimated based on analogous compounds.
Key Observations:
- Substituent Effects : The thiophene-ethyl group in the target compound introduces a sulfur atom, which may enhance π-stacking interactions or modulate solubility compared to purely aromatic substituents (e.g., BFF-816’s phenyl group) .
- Molecular Weight: Bromine in the N-(4-bromo-2-methylphenyl) analogue increases molecular weight (421.3 vs.
- Purity and Synthesis : BFF-816 achieves 98.6% purity via a 9-step synthesis, suggesting optimized protocols for similar tricyclic systems .
Functional Analogues with Thiophene Moieties
Thiophene-containing compounds are prevalent in biomedical applications:
- PT-ADA-PPR (): Incorporates a thiophen-3-yl ethoxy group for dual-color lysosomal imaging.
- Imidazole Derivatives (): Thiophen-3-yl ethoxy groups in antimicrobial agents highlight the moiety’s versatility in targeting biological systems .
Comparison Table: Thiophene-Based Compounds
Pharmacological and Industrial Relevance
- Sulfonamide Utility : The sulfonamide group in and is a common pharmacophore in antibiotics and carbonic anhydrase inhibitors, implying possible antibacterial or diuretic applications for the target compound .
Biological Activity
The compound 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 399.47 g/mol. The structure features a thiophene ring and a tricyclic system, which contribute to its unique chemical properties.
IUPAC Name
The IUPAC name for this compound is N-[2-(thiophen-3-yl)ethyl]-N'-[(11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl)sulfonamide] .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, allowing it to penetrate biological membranes effectively. Lipophilicity studies suggest that the compound has moderate lipophilic properties, which are essential for its bioavailability and distribution in biological systems.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that derivatives related to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus spp., highlighting the potential of this class of compounds as antimicrobial agents .
- Anti-inflammatory Effects : Several studies have indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity towards different cell lines. Compounds similar in structure have been evaluated for their cytotoxicity against cancer cell lines, revealing promising results in inhibiting cell proliferation .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Thiophene Derivatives | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
| Tricyclic Antidepressants | Antidepressant effects | Receptor modulation |
| 11-Oxo Compounds | Cytotoxicity | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis often involves multi-step protocols, including cyclization and sulfonamide coupling. Key variables include solvent polarity (e.g., THF for intermediate stabilization), temperature control (room temperature for 72 hours to prevent side reactions), and catalysts (e.g., triethylamine for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the bicyclic core . Monitoring by TLC and NMR at each step ensures intermediate integrity.
Q. Which spectroscopic techniques are most reliable for structural elucidation, particularly for the fused bicyclic system?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the thiophene and azatricyclo regions. For example, protons on the sulfonamide group exhibit downfield shifts (~δ 7.5–8.5 ppm), while the thiophene-3-yl ethyl chain shows distinct splitting patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., endo/exo configurations) by growing single crystals in slow-evaporation setups (e.g., THF/hexane mixtures). Data refinement with programs like SHELX confirms bond angles and torsion strains .
Q. How can in vitro biological activity screening be designed to assess this compound’s potential as an antimicrobial agent?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate runs. Note: Sulfonamide derivatives often target dihydropteroate synthase, but confirm specificity via enzyme inhibition assays .
Advanced Research Questions
Q. How can discrepancies in reaction product distributions under photolytic vs. thermal conditions be systematically analyzed?
- Methodological Answer :
- Reaction Monitoring : Use HPLC-MS to track intermediates. For example, photolysis may generate radicals (e.g., thiophen-3-yl ethyl radicals), leading to disulfide byproducts, while thermal conditions favor nucleophilic attack pathways .
- Statistical Analysis : Apply multivariate regression to correlate variables (light intensity, temperature) with product ratios. For instance, in , photolysis of thiophenol mixtures yielded a 4:2:6:7:1 product ratio, attributed to competing radical vs. acid-catalyzed mechanisms .
Q. What computational strategies can predict the compound’s reactivity and binding modes with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the sulfonamide group, identifying nucleophilic hotspots.
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., dihydropteroate synthase). Prioritize poses with hydrogen bonds between the sulfonamide S=O and active-site arginine residues .
Q. What methodologies evaluate environmental persistence and ecotoxicological risks of this heterocyclic compound?
- Methodological Answer :
- Degradation Studies : Conduct hydrolysis/photolysis experiments at pH 7–9 to simulate aquatic environments. Quantify half-lives via LC-MS and identify breakdown products (e.g., sulfonic acid derivatives).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Correlate results with logP values to assess bioaccumulation potential .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data for stereoisomers in complex reaction mixtures?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolve fluxional behavior by variable-temperature experiments. For example, used ¹³C NMR to distinguish diastereomers (Δδ = 5.3 ppm for C-3 in sulfide vs. disulfide adducts) .
- Chiral Chromatography : Employ Chiralpak columns with heptane/ethanol gradients to separate enantiomers. Validate with optical rotation measurements .
Tables for Key Data
| Characterization Technique | Critical Parameters | Example Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | Space group P2₁2₁2₁, Z = 4 | Bond length N–S = 1.62 Å; dihedral angle = 89.5° | |
| ¹³C NMR | DEPT-135 for CH₂/CH₃ differentiation | δ 122.1 ppm (thiophene C-3); δ 45.2 ppm (sulfonamide) | |
| HPLC-MS | C18 column, 0.1% formic acid in H₂O/MeOH | m/z 465.6 [M+H]⁺; photolytic byproduct at m/z 320 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
